3-Chlorothiophene-2,5-diboronic acid

Übersicht

Beschreibung

3-Chlorothiophene-2,5-diboronic acid is a compound that is closely related to various thiophene derivatives which have been studied for their unique chemical properties and potential applications. Thiophene and its derivatives are known for their utility in organic synthesis and materials science due to their stability and electronic properties .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reagents. For instance, 4,5-Dichlorothiophene-2-carboxylic acid is synthesized from thiophene-2-carboxylic acid through esterification, chlorination using N-chlorosuccinimide, and hydrolysis, highlighting the potential for high selectivity and yield under mild conditions . Similarly, 3,4-biaryl-2,5-dichlorothiophene derivatives are synthesized via a palladium-catalyzed Suzuki cross-coupling reaction, starting from dibromo-dichlorothiophene and arylboronic acids .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides exhibit a κ3-SCS coordination, and their structures have been characterized by X-ray diffraction . The molecular orbitals and charge density of these complexes have been investigated to understand their reactivity and bonding peculiarities .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. The asymmetric 1,4-addition of 3-thiopheneboronic acid to α,β-unsaturated carbonyl compounds is one such reaction, yielding optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity . Additionally, the Suzuki cross-coupling reactions are prominent for synthesizing biaryl thiophene derivatives, which are also explored for their nonlinear optical properties due to their extended conjugations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, poly(3-chlorothiophene) films prepared by electrochemical oxidation exhibit conductivities ranging from 0.1-2 S cm^-1, with their oxidation potentials being significantly lower in mixed electrolytes compared to acetonitrile . The electrochemical behavior and morphology of these films have been studied to understand their potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Thiophene Derivatives

A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, involving the reaction of thiophene with arylboronic acids. This method produced compounds with significant haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

Preparation of Diboronic Acids

Coutts, Goldschmid, and Musgrave (1970) described the preparation of diboronic acids, including thiophen-2,5-diyldiboronic acid, by reactions of methyl borate with difunctional Grignard reagents. These diboronic acids are more resistant to oxidation and can undergo dehydration to form polymeric anhydrides (Coutts et al., 1970).

Electrochemical Polymerization

Xu et al. (2003) demonstrated the electrochemical polymerization of 3-Chlorothiophene in mixed electrolytes, leading to the production of Poly(3-chlorothiophene) films with significant conductivities. This study highlights the potential of such compounds in creating conductive polymers (Xu et al., 2003).

Development of Nonlinear Optical Materials

Mahmood et al. (2018) synthesized a series of thiophene derivatives that showed significant potential as non-linear optical (NLO) materials due to their extended conjugations and high first hyperpolarizability values. This study suggests possible applications in the field of photonics and optoelectronics (Mahmood et al., 2018).

Synthesis and Characterization of Polyphenylenes

Cianga and Yagcı (2002) used a Suzuki coupling process involving 2,5-diboronic acid derivatives to synthesize polyphenylene with polystyrene side chains. This work contributes to the development of new polymers with unique properties (Cianga & Yagcı, 2002).

Thiophene-based Covalent Organic Frameworks

Bertrand et al. (2013) reported the synthesis and characterization of covalent organic frameworks (COFs) using thiophene-based building blocks. This research is pivotal for the implementation of COFs in electronic devices (Bertrand et al., 2013).

Polymerization for New Materials

Ramsey and Kovacic (1969) described the polymerization of dichlorothiophene to form polythienylene, demonstrating a method for creating new materials through nuclear coupling (Ramsey & Kovacic, 1969).

Development of Hyperbranched Copolymers

Tanaka et al. (2001) synthesized a hyperbranched conjugated copolymer using a palladium-catalyzed coupling, indicating the versatility of thiophene derivatives in polymer science (Tanaka et al., 2001).

Safety and Hazards

3-Chlorothiophene-2,5-diboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

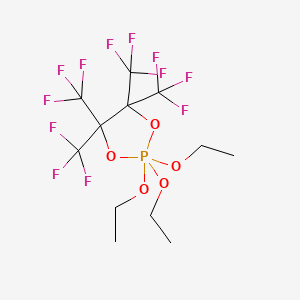

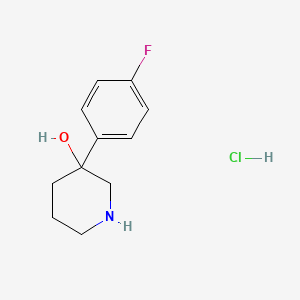

IUPAC Name |

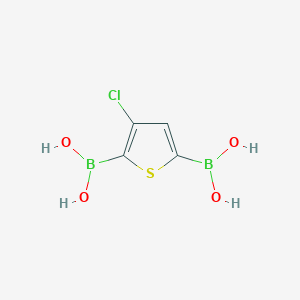

(5-borono-3-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5B2ClO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,8-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPJMSMTYFBAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)B(O)O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5B2ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096332-07-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)